molecular formula C7H6ClN3S B14594958 4-Chloro-2-imino-1,3-benzothiazol-3(2H)-amine CAS No. 61073-28-7

4-Chloro-2-imino-1,3-benzothiazol-3(2H)-amine

Katalognummer: B14594958
CAS-Nummer: 61073-28-7
Molekulargewicht: 199.66 g/mol
InChI-Schlüssel: CHKQKYSWAZYXFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-imino-1,3-benzothiazol-3(2H)-amine is a heterocyclic compound containing a benzothiazole ring substituted with a chlorine atom and an imino group. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-imino-1,3-benzothiazol-3(2H)-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with chloroformamidine under acidic or basic conditions to form the benzothiazole ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-imino-1,3-benzothiazol-3(2H)-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The imino group can be oxidized or reduced under specific conditions.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzothiazoles, while oxidation or reduction can modify the imino group.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmacophore.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-imino-1,3-benzothiazol-3(2H)-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-1,3-benzothiazole: Lacks the chlorine and imino substitutions.

    4-Chloro-1,3-benzothiazole: Lacks the imino group.

    2-Imino-1,3-benzothiazole: Lacks the chlorine substitution.

Uniqueness

4-Chloro-2-imino-1,3-benzothiazol-3(2H)-amine is unique due to the presence of both chlorine and imino groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Eigenschaften

CAS-Nummer

61073-28-7

Molekularformel

C7H6ClN3S

Molekulargewicht

199.66 g/mol

IUPAC-Name

4-chloro-2-imino-1,3-benzothiazol-3-amine

InChI

InChI=1S/C7H6ClN3S/c8-4-2-1-3-5-6(4)11(10)7(9)12-5/h1-3,9H,10H2

InChI-Schlüssel

CHKQKYSWAZYXFX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)N(C(=N)S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.